Canagliflozin works by inhibiting the SGLT2 protein located in the kidneys. This protein is responsible for reabsorbing glucose from the urine back into the bloodstream. By blocking SGLT2, canagliflozin increases urinary glucose excretion (UGE), thereby lowering blood sugar levels [].
Numerous studies have demonstrated the effectiveness of canagliflozin in improving glycemic control in patients with type 2 diabetes. It has been shown to significantly reduce hemoglobin A1c (HbA1c), a marker of long-term blood sugar control [, ]. Additionally, canagliflozin has been shown to be effective across various patient subgroups, including those with different baseline HbA1c levels.
Research suggests that canagliflozin offers additional benefits beyond glycemic control. It has been shown to:
Irritant;Environmental Hazard